2-(2-Bromoethyl)benzaldehyde

Beschreibung

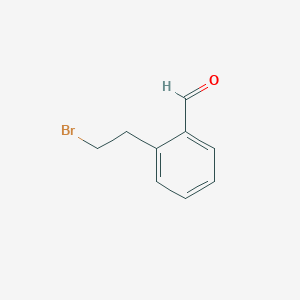

Structural and Functional Group Analysis

The chemical structure of 2-(2-Bromoethyl)benzaldehyde consists of a benzene (B151609) ring substituted at the ortho position with a formyl group (an aldehyde) and a 2-bromoethyl group. nih.gov The molecular formula of the compound is C₉H₉BrO. nih.gov This strategic placement of the two functional groups is key to its reactivity.

The aldehyde group is a reactive site for nucleophilic addition and condensation reactions, while the bromoethyl group, with its bromine atom, serves as a good leaving group in nucleophilic substitution reactions. smolecule.comsmolecule.com This dual functionality enables the molecule to participate in a variety of intramolecular and intermolecular reactions.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 213.07 g/mol | nih.govbiosynth.comchemicalbook.comchemuniverse.com |

| Molecular Formula | C₉H₉BrO | nih.govbiosynth.comchemicalbook.comchemuniverse.comchemsrc.com |

| Melting Point | 29.46 °C | biosynth.com |

| Boiling Point | 273.7 °C | biosynth.com |

| Density | 1.448 g/cm³ | biosynth.com |

| Flash Point | 81.6 °C | biosynth.com |

| CAS Number | 22901-09-3 | nih.govchemicalbook.comchemuniverse.comchemsrc.com |

Significance in Advanced Organic Synthesis

This compound is a cornerstone in the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds. Its utility is particularly pronounced in the construction of isochroman (B46142) and tetrahydroisoquinoline derivatives.

One of the most common applications is in the synthesis of 1-amino isochromans. This is achieved by reacting this compound with a variety of aryl and heteroaryl amines in acetic acid. researchgate.net This reaction proceeds without the need for a catalyst and provides good to excellent yields of the desired products. researchgate.net

Furthermore, this compound is a key starting material in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. For instance, a one-pot, four-component domino reaction involving this compound, an isocyanide, an amine, and sodium azide (B81097) has been developed for the synthesis of novel tetrazolyl tetrahydroisoquinoline derivatives. core.ac.uk This reaction is notable for its high yields and short reaction times. core.ac.uk

The synthesis of 2-aryl-3,4-dihydroisoquinolin-2-iums has also been explored using this compound through a cyclocondensation reaction with a primary amine. jst.go.jp However, challenges in preparing the necessary substituted benzaldehyde (B42025) derivatives can sometimes limit this route. jst.go.jp

Overview of Research Trajectories

Current research involving this compound is focused on expanding its synthetic utility and exploring the biological potential of its derivatives. Researchers are continuously developing new synthetic methodologies that are more efficient and environmentally friendly.

One area of investigation is the use of this compound in the synthesis of compounds with potential pharmacological activities. For example, derivatives of this compound have been investigated for their antimicrobial and anticancer properties. smolecule.com The biological evaluation of substituted isochromans synthesized from this compound has shown promising in vitro activity against various bacterial strains. researchgate.net

Another research trajectory involves its use in material science. The aldehyde and bromoethyl groups offer potential for creating functionalized polymers. smolecule.comsmolecule.com While this area is still emerging, the reactivity of this compound suggests it could be a valuable monomer for introducing specific properties into polymer chains. smolecule.com

The development of novel catalytic systems for reactions involving this compound is also an active area of research. For instance, it has been used in the development of new systems for catalytic asymmetric epoxidation. lboro.ac.uk

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDOYZATHWYOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443076 | |

| Record name | 2-(2-bromoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22901-09-3 | |

| Record name | 2-(2-bromoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Bromoethyl Benzaldehyde

Strategies for Carbon-Bromine Bond Formation

A primary approach to synthesizing 2-(2-Bromoethyl)benzaldehyde involves the introduction of a bromine atom to a precursor molecule.

A notable method involves the bromination and oxidation of isochromans using copper(II) bromide (CuBr₂). researchgate.netresearchgate.net This process can convert isochromans into 2-(2-bromoethyl)benzaldehydes in a single step. researchgate.net The reaction is typically carried out by refluxing a solution of the isochroman (B46142) derivative with an excess of CuBr₂ in a solvent like acetonitrile (B52724). researchgate.netresearchgate.net This method is considered mild and efficient. researchgate.net A series of isochromans have been successfully oxidized and brominated using 1.2 equivalents of CuBr₂ in acetonitrile at reflux, resulting in moderate yields of the corresponding bromo benzaldehydes. researchgate.netresearchgate.net

Table 1: Copper(II) Bromide Catalyzed Bromination/Oxidation of Isochromans

| Reactant | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Isochroman | CuBr₂ (1.2 equiv) | CH₃CN | Reflux | This compound | Moderate | researchgate.netresearchgate.net |

Another synthetic route involves the acetylation of 2-bromoethanol (B42945). This process utilizes acetic anhydride (B1165640) and hydrochloric acid. The reaction mechanism begins with the formation of a carbocation from protonated bromine and ethylene. A subsequent nucleophilic attack by the acetate (B1210297) anion forms a tertiary alcohol, and the final step involves the elimination of bromine to yield this compound.

The bromination of benzyl (B1604629) compounds using ethyl bromide under alkaline conditions presents another synthetic pathway. smolecule.com This method can be applied to produce 4-(2-Bromoethyl)benzaldehyde, a structural isomer of the target compound. smolecule.com

The direct bromination of isochroman is a well-established method. One procedure involves treating isochroman with bromine in dichloromethane, facilitated by a strong light source, to yield 2-(2'-bromoethyl) benzaldehyde (B42025). google.com Another approach is the treatment of isochroman with bromine in refluxing carbon tetrachloride, followed by the addition of concentrated hydrobromic acid, which produces this compound in a 65% yield. lboro.ac.uk

Table 2: Bromination and Oxidation of Isochroman

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

| Isochroman | Bromine | Dichloromethane | Strong light, Temp < 40°C | - | google.com |

| Isochroman | Bromine, conc. HBr | Carbon Tetrachloride | Reflux | 65% | lboro.ac.uk |

Bromination of Benzyl Compounds with Ethyl Bromide

Ring-Forming Reactions Incorporating the Benzaldehyde Moiety

An alternative strategy involves constructing the aromatic ring system with the aldehyde and bromoethyl groups already in place or formed in situ.

A general and widely applicable method for introducing an aldehyde group to an aromatic ring is the Rieche formylation. This reaction uses α,α-dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or stannic chloride. orgsyn.orgcdnsciencepub.com This method can be applied to (2-bromoethyl)benzene (B7723623) to synthesize this compound. The reaction typically involves cooling a solution of the aromatic substrate in a dry solvent like methylene (B1212753) chloride, followed by the addition of TiCl₄ and then α,α-dichloromethyl methyl ether. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its precursors is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key green approaches applicable to this area include mechanochemistry, flow chemistry, and the use of alternative solvent systems.

Mechanochemistry (Solvent-Free Synthesis)

Solvent-free synthetic methods are a cornerstone of green chemistry, and mechanochemistry has emerged as a powerful technique. smolecule.com This approach uses mechanical force, often through ball milling, to initiate chemical reactions, thereby eliminating the need for bulk solvents. smolecule.comnih.gov Research has shown that various transformations involving aldehydes can be conducted under these conditions. For instance, the Knoevenagel condensation of fluorinated benzaldehydes with malononitrile (B47326) proceeds efficiently without any solvent or catalyst. researchgate.net Similarly, multicomponent reactions like the Ugi and Passerini reactions, which can produce complex molecules, have been successfully performed mechanochemically with various benzaldehyde derivatives. beilstein-journals.org

The principles of mechanochemistry are directly applicable to reactions involving this compound. smolecule.com By using techniques like manual grinding or ball milling, it is possible to activate reactants and drive transformations that would traditionally require large volumes of organic solvents. smolecule.comnih.gov This not only reduces chemical waste but can also lead to shorter reaction times and higher yields compared to solution-based methods. nih.gov

Flow Chemistry

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, efficiency, and scalability, aligning well with green chemistry principles. researchgate.netrsc.org The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control and safe operation even for highly exothermic reactions. rsc.org This level of control can lead to improved yields and selectivities. beilstein-journals.org

The synthesis of aldehyde derivatives has been shown to benefit from flow chemistry protocols. For example, the Swern oxidation of benzyl alcohol to benzaldehyde in a flow system resulted in a 91% yield, significantly higher than the 49% yield obtained in a batch process, while also minimizing side product formation. beilstein-journals.org Continuous flow systems have also been developed for various catalytic reactions, including hydrogenations and oxidations of aldehydes and their precursors, often using packed-bed reactors with heterogeneous catalysts that can be easily recovered and reused. mdpi.com Photochemical reactions, which utilize light to induce chemical transformations, can also be integrated into flow reactors, offering a green and efficient method for generating building blocks like benzyl bromides from toluene (B28343) derivatives. units.it

Alternative Solvents and Catalysts

The development of greener reaction media is another key aspect of sustainable synthesis. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been identified as promising alternatives to traditional volatile organic compounds. smolecule.com These solvents can act as both the reaction medium and catalyst, promoting transformations involving this compound while offering high selectivity and potential for recyclability. smolecule.com

Furthermore, the move towards catalyst-free reactions or the use of more environmentally benign catalysts is a significant trend. Research into the synthesis of isochroman derivatives from this compound has demonstrated efficient, catalyst-free intramolecular cyclization reactions. researchgate.net Where catalysts are necessary, copper-catalyzed reactions, such as the oxidation-bromination of isochromans to yield 2-(2-bromoethyl)benzaldehydes, represent an alternative to stoichiometric reagents, although the green credentials of any metal catalyst must be carefully assessed. researchgate.net

Stereoselective Synthesis and Chiral Resolution of this compound and its Precursors

The compound this compound is achiral and does not possess any stereocenters. However, the stereoselective synthesis of its chiral precursors is of significant interest, as these precursors are valuable building blocks for a wide range of biologically active molecules and natural products. researchgate.net Methodologies focus on creating specific stereoisomers of precursors like substituted isochromans and 2-phenylethanols, either through asymmetric synthesis or by resolving racemic mixtures.

Asymmetric Synthesis of Isochroman Precursors

Isochromans are common precursors that can be converted to this compound derivatives through ring-opening reactions. researchgate.net Significant progress has been made in the enantioselective and diastereoselective synthesis of substituted isochromans.

One powerful strategy involves the C–H insertion of rhodium carbenes. Using a chiral rhodium catalyst, such as Rh₂(R-PTAD)₄, a variety of isochroman substrates can be synthesized with good yields and excellent enantioselectivity. nih.govrsc.org This method is notable for avoiding the Stevens rearrangement byproducts that can plague other six-membered ring forming reactions. nih.gov

Organocatalysis provides another robust avenue for synthesizing chiral isochromans. A chiral bifunctional organocatalyst derived from cinchona alkaloids can promote an intramolecular oxa-Michael reaction of alkoxyboronates to produce both 1- and 3-substituted isochromans with high enantioselectivity. acs.orgfigshare.com This method is advantageous as it uses stable starting materials and can be performed under open-flask conditions. acs.org Other notable methods include palladium(II)-catalyzed allylic C-H oxidation using a chiral sulfoxide-oxazoline (ArSOX) ligand and the oxa-Pictet–Spengler reaction of glycal-derived C-aryl glycosides. researchgate.netrsc.org

| Method | Catalyst/Reagent | Substrate Type | Yield | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | Rh₂(R-PTAD)₄ | Diazo Compound | Good to Excellent | Excellent (e.g., up to 99% ee) | nih.gov |

| Organocatalytic Oxa-Michael Reaction | Cinchona Alkaloid-Based Catalyst | Alkoxyboronate | Good | High (e.g., up to 94% ee) | acs.org |

| Palladium-Catalyzed C-H Oxidation | Chiral ArSOX Ligand / Pd(OAc)₂ | Terminal Olefin | - | High (avg. 92% ee) | researchgate.net |

| Asymmetric Ortho-Lithiation | Chiral Atropisomeric Amide | Aldehyde Electrophiles | - | Highly Stereoselective | nih.gov |

| Oxa-Pictet–Spengler Cyclization | - | C2-hydroxy-α-C-aryl glycosides | Good | Highly Stereoselective | rsc.org |

Chiral Resolution of Precursors

In addition to asymmetric synthesis, chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. This approach can be applied to chiral alcohol precursors of this compound, such as derivatives of 1-phenylethanol. clockss.orgnih.gov

Reactivity and Reaction Mechanisms of 2 2 Bromoethyl Benzaldehyde

Electrophilic and Nucleophilic Reactivity of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule contains a carbonyl group, where the carbon atom is electrophilic and the oxygen atom is nucleophilic and basic. The reactivity of this group is central to many of the molecule's applications, particularly in the construction of complex molecular skeletons through carbon-carbon bond formation and the synthesis of heterocyclic systems.

Condensation Reactions for Carbon-Carbon Bond Formation

The aldehyde group of 2-(2-bromoethyl)benzaldehyde readily undergoes condensation reactions with various nucleophiles to form new carbon-carbon bonds. These reactions are fundamental in elongating the carbon chain or building more complex structures.

A notable example is the modified Henry reaction, where this compound reacts with a nitroalkane like nitromethane. This reaction typically involves a base that deprotonates the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting nitroaldol product can be further transformed. In one documented synthetic pathway, a phthalimido derivative of this compound is converted to a nitrostyrene (B7858105) derivative through a modified Henry reaction, showcasing the aldehyde's capacity for C-C bond formation. thieme-connect.de This transformation is a key step in a multi-step process for producing pharmacologically relevant indolinone frameworks. scispace.comthieme-connect.de

Another significant condensation reaction involves the reaction with alkali metal salts of imides, such as potassium phthalimide (B116566). While the primary reaction site is the bromoethyl group via nucleophilic substitution, subsequent transformations often involve the aldehyde. thieme-connect.de

| Reactant | Reagent/Conditions | Product Type | Application/Significance |

| This compound | Nitromethane, Base | Nitrostyrene derivative | Intermediate for indolinone synthesis scispace.comthieme-connect.de |

| This compound Derivative | N-Alkylamides of acetoacetic acid | Dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides | Synthesis of fused pyrimidine (B1678525) rings researchgate.net |

Reactivity of the Aldehyde Group in Heterocyclic Annulations

The aldehyde functionality is crucial for building heterocyclic rings, a common feature in many biologically active molecules. In these annulation reactions, the aldehyde group often reacts with a dinucleophilic species, leading to cyclization.

A prominent application of this compound is in the synthesis of substituted isochromans. nih.govbeilstein-journals.org In a catalyst-free process, it reacts with a variety of aryl and heteroaryl amines in acetic acid at reflux. nih.govbeilstein-journals.org The reaction proceeds via initial imine formation between the amine and the aldehyde. This is followed by an intramolecular nucleophilic attack from a suitable atom on the amine component onto the carbon bearing the bromine, leading to the formation of the isochroman (B46142) skeleton. This efficient, often one-pot, synthesis provides access to a library of compounds with potential antimicrobial properties. nih.govbeilstein-journals.org

The formation of cyclic iminium intermediates is another key mechanistic pathway. researchgate.net The condensation of the aldehyde with compounds like amidines generates these highly reactive species, which can undergo subsequent transformations, such as cycloadditions, to yield structurally diverse and complex heterocyclic frameworks. researchgate.netrsc.org Brønsted acids can catalyze these reactions by protonating the aldehyde's oxygen, which increases the electrophilicity of the carbonyl carbon and promotes the initial nucleophilic attack. researchgate.net

Substitution and Elimination Reactions of the Bromoethyl Group

The bromoethyl side chain provides a reactive site for nucleophilic substitution and, to a lesser extent, elimination reactions. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. scispace.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary transformation pathway for the bromoethyl group in this compound. researchgate.net This reactivity is widely exploited to introduce new functional groups and to construct heterocyclic systems via intramolecular cyclization.

A classic example is the reaction with nitrogen-based nucleophiles. In a process described in patent literature, 2-(2'-bromoethyl)benzaldehyde is treated with potassium phthalimide in a solvent like DMSO at elevated temperatures. thieme-connect.de The phthalimide anion displaces the bromide ion to form N-(2-(2-formylphenyl)ethyl)phthalimide. This reaction is a crucial initial step in a multi-step synthesis of pharmaceutically important compounds. thieme-connect.de

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Potassium Phthalimide | DMSO, 110°C | Phthalimido derivative | thieme-connect.de |

| Aryl/Heteroaryl Amines | Acetic Acid, Reflux | Substituted Isochromans | researchgate.netnih.govbeilstein-journals.org |

| Amines, Thiols, Carbon Nucleophiles | Varies | Various substituted derivatives | scispace.com |

A potential side reaction during these processes is elimination, where the loss of HBr can lead to the formation of 2-vinylbenzaldehyde. This can affect the yield and purity of the desired substitution product. thieme-connect.de

Participation in Radical Cyclization Processes

The carbon-bromine bond in the bromoethyl group has the potential to undergo homolytic cleavage to generate a primary alkyl radical. This radical intermediate could, in principle, participate in intramolecular cyclization reactions if a suitable radical acceptor, such as a double bond, is present elsewhere in the molecule. Such radical cyclizations are a powerful tool for forming cyclic compounds.

Modern tin-free radical cyclization methods, often initiated by visible light photoredox catalysis, allow for the generation of radical intermediates from activated C-Br bonds under mild conditions. While general principles of radical chemistry suggest that this compound could serve as a precursor for a 2-phenylethyl radical, specific, documented examples of it undergoing radical cyclization are not prevalent in the surveyed literature. Research on related compounds, such as 4-(2-bromophenyl)-1-pentene, has shown that radical-mediated cyclization can be used to prepare indane derivatives. researchgate.net However, for this compound itself, this reaction pathway remains more of a theoretical possibility based on the known reactivity of alkyl bromides rather than a commonly reported application.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. The dual reactivity of this compound makes it an excellent substrate for such processes. rsc.org

A notable example is a one-pot, four-component domino reaction for the synthesis of tetrazolyl-tetrahydroisoquinoline derivatives. This reaction involves this compound, an isocyanide, an amine, and sodium azide (B81097). The process occurs under ambient conditions without any catalyst. The proposed mechanism begins with the formation of an imine from the aldehyde and the amine, followed by an intramolecular substitution of the bromine to form a cyclic iminium ion. This reactive intermediate then participates in a reaction cascade with the isocyanide and the azide to furnish the complex heterocyclic product.

In another application, this compound is used to generate highly reactive cyclic iminium intermediates by reacting it with amidines. rsc.org These intermediates then undergo a formal [4+1] cycloaddition with an isocyanide. This strategy has been employed to create libraries of complex pentacyclic and polyheterocyclic structures in good to excellent yields. rsc.org

| Reactants | Product | Key Features | Reference |

| This compound, Isocyanide, Amine, Sodium Azide | Tetrazolyl-tetrahydroisoquinoline derivative | One-pot, 4-component, catalyst-free, ambient conditions | |

| This compound, Amidine, Isocyanide | Polyheterocyclic fused imidazoles | One-pot, 3-component, forms reactive cyclic iminium intermediate | rsc.org |

Catalyst-Free Synthesis of Tetrazolyl-Tetrahydroisoquinoline Derivatives

A significant advancement in the application of this compound is its use in a catalyst-free, one-pot, four-component domino reaction to synthesize novel tetrazolyl-tetrahydroisoquinoline (THIQ) derivatives. core.ac.ukrsc.orgresearchgate.net This efficient methodology involves the reaction of this compound, an amine, an isocyanide, and an azide source under ambient conditions. core.ac.ukresearchgate.net The process is notable for its high atom economy, rapid reaction times, and excellent yields, providing a straightforward route to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry. core.ac.ukrsc.org

The reaction proceeds cleanly in methanol (B129727) at room temperature. core.ac.uk The initial step involves the formation of a Mannich base from this compound and an amine. This is followed by an intramolecular cyclization where the iminium nitrogen displaces the bromide, leading to a cyclic intermediate. This intermediate then undergoes an Ugi-azide reaction with the isocyanide and sodium azide to furnish the final tetrazolyl-tetrahydroisoquinoline product. core.ac.ukrsc.org The use of sodium azide is a key aspect of this synthesis. core.ac.uk

The versatility of this reaction has been demonstrated with a variety of substrates, affording a library of tetrazolyl-THIQ derivatives in high to excellent yields. core.ac.ukrsc.org The results from the synthesis of several derivatives are summarized in the table below.

Table 1: Synthesis of Tetrazolyl-Tetrahydroisoquinoline Derivatives via Four-Component Reaction

| Entry | Amine (2) | Isocyanide (3) | Product (5) | Time (min) | Yield (%) |

| 1 | Aniline (B41778) | tert-Butyl isocyanide | 5a | 20 | 99 |

| 2 | 4-Fluoroaniline | tert-Butyl isocyanide | 5b | 25 | 98 |

| 3 | 4-Chloroaniline | tert-Butyl isocyanide | 5c | 25 | 99 |

| 4 | 4-Bromoaniline | tert-Butyl isocyanide | 5d | 30 | 96 |

| 5 | 4-Methylaniline | tert-Butyl isocyanide | 5e | 20 | 99 |

| 6 | Aniline | Cyclohexyl isocyanide | 5f | 20 | 97 |

| 7 | 3,4,5-Trimethoxyaniline | Cyclohexyl isocyanide | 5g | 30 | 96 |

| 8 | 4-Fluoroaniline | Cyclohexyl isocyanide | 5h | 25 | 98 |

| 9 | 4-Chloroaniline | Cyclohexyl isocyanide | 5i | 25 | 99 |

| 10 | 4-Methylaniline | Cyclohexyl isocyanide | 5j | 20 | 97 |

This table is adapted from a study by Archith et al., which details the reaction conditions as: this compound (1a, 1 equiv), amine (2, 1 equiv), isocyanide (3, 1 equiv), and sodium azide (4, 1 equiv) in methanol at room temperature. core.ac.uk The yields reported are for the isolated products.

Mechanistic Investigations of Transformations

Copper(II) bromide (CuBr₂) has been employed as a catalyst for the synthesis of this compound derivatives from isochromans. researchgate.net This reaction involves a one-step oxidation-bromination of the isochroman substrate. researchgate.net The proposed mechanism for this transformation suggests that the reaction proceeds through the in situ generation of enolates which then react with a cationic Cu-Br species. researchgate.net This process effectively converts the isochroman ring into the this compound structure. The reaction is typically carried out by refluxing the isochroman with an excess of CuBr₂ in a solvent like acetonitrile (B52724) under a nitrogen atmosphere. researchgate.net

Table 2: Copper(II) Bromide Catalyzed Synthesis of 2-(2-Bromoethyl)benzaldehydes

| Starting Material (Isochroman derivative) | Product (this compound derivative) | Reagent | Conditions |

| Substituted isochroman | Substituted this compound | CuBr₂ | Acetonitrile, reflux, 2h |

This table summarizes the general procedure for the CuBr₂-catalyzed oxidation-bromination of isochromans to yield 2-(2-bromoethyl)benzaldehydes as described in the literature. researchgate.net

The bifunctional nature of this compound, containing both an aldehyde and a bromoethyl group, makes it an ideal substrate for studying intramolecular cyclizations. smolecule.combeilstein-journals.org A key feature of its reactivity is the formation of highly reactive cyclic iminium intermediates. smolecule.combeilstein-journals.org These intermediates are generated through the condensation of the aldehyde with a primary amine, followed by the intramolecular nucleophilic attack of the amine nitrogen on the carbon bearing the bromine atom. core.ac.uksmolecule.com

The proposed mechanism for the catalyst-free synthesis of tetrazolyl-tetrahydroisoquinolines (see Section 3.3.1) relies on such an intramolecular cyclization as the initial step. core.ac.uk To validate this proposed pathway, a control experiment was conducted. In this experiment, this compound was reacted with aniline in the absence of the other two components (isocyanide and sodium azide). core.ac.uk This led to the formation and isolation of the proposed cyclized intermediate, 1,2,3,4-tetrahydro-2-phenylisoquinoline. core.ac.uk This isolated intermediate was then treated with tert-butyl isocyanide and sodium azide, which resulted in the formation of the final product in excellent yield. core.ac.uk This experiment serves as a direct mechanistic probe, providing strong evidence for the proposed sequential mechanism involving an initial intramolecular cyclization followed by the Ugi-azide reaction. core.ac.uk

Applications of 2 2 Bromoethyl Benzaldehyde in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The dual reactivity of 2-(2-bromoethyl)benzaldehyde makes it an ideal substrate for constructing intricate molecular frameworks, particularly heterocyclic compounds. smolecule.com

A significant application of this compound is in the synthesis of substituted isochromans. researchgate.net Research has demonstrated a facile and efficient, catalyst-free method for producing these compounds by reacting this compound with various aryl and heteroaryl amines. researchgate.netresearchgate.net The reaction typically proceeds in acetic acid (AcOH) under reflux conditions, yielding the desired isochroman (B46142) products in good to excellent yields over short reaction times. researchgate.netresearchgate.net This method is noted for its operational simplicity and avoidance of expensive or toxic metal catalysts. smolecule.comresearchgate.net

The general mechanism involves the initial formation of an imine through the condensation of the amine with the aldehyde group, followed by an intramolecular nucleophilic substitution where the nitrogen attacks the carbon bearing the bromine atom, leading to cyclization and the formation of the isochroman ring. The products are typically characterized using spectral techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry. researchgate.netresearchgate.net

Table 1: Synthesis of Substituted 1-Amino Isochromans

| Reactant Amine | Product | Yield (%) | Reference |

| Aryl Amines | Substituted 1-(Arylamino)isochromans | Good to Excellent | researchgate.net, researchgate.net |

| Heteroaryl Amines | Substituted 1-(Heteroarylamino)isochromans | Good to Excellent | researchgate.net, researchgate.net |

| Benzo[d]thiazol-2-amine | 6-bromo-N-(isochroman-1-yl)benzo[d]thiazol-2-amine | Not Specified | molaid.com |

This table summarizes the outcomes of reacting this compound with different types of amines to form substituted isochromans.

Beyond isochromans, this compound is a crucial starting point for a variety of other nitrogen-containing heterocycles. Its ability to form reactive cyclic iminium intermediates upon condensation makes it particularly useful in multicomponent reactions (MCRs). beilstein-journals.org

One notable example is the synthesis of tetrazolyl-substituted 1,2,3,4-tetrahydroisoquinolines (THIQs). nih.govcore.ac.uk A one-pot, four-component domino reaction has been developed using this compound, an amine, an isocyanide, and sodium azide (B81097) under catalyst-free conditions. nih.govcore.ac.uk This reaction proceeds rapidly with high yields, involving an intramolecular cyclization followed by an Ugi-azide reaction to construct the complex heterocyclic scaffold. nih.gov

Furthermore, the compound is instrumental in synthesizing nitrogen-bridgehead heterocycles containing an imidazole (B134444) ring, such as imidazo[1,2-a]pyridine (B132010) derivatives. acs.org The synthesis often involves the generation of a highly reactive cyclic iminium species from this compound, which then undergoes further cyclization steps. beilstein-journals.orgresearchgate.net For instance, a one-pot, three-component reaction with amidines and isocyanides leads to the formation of complex polyheterocycles in high yields. beilstein-journals.org

This compound also functions as an intermediate in the synthesis of more complex fused polycyclic systems like phenanthridines and azapyrenes. While direct, single-step syntheses from this specific benzaldehyde (B42025) are less common, its derivatives are key. For example, isochromans derived from this compound can be further functionalized. A protocol involving the silver-triflate-mediated sequential isocyanide insertion into the C(sp³)–H bonds of isochromans and tetrahydroisoquinolines yields α-iminonitriles. researchgate.net These resulting iminonitriles are valuable building blocks that can be applied to the synthesis of iminonitrile-decorated phenanthridines and azapyrenes. researchgate.net The phenanthridine (B189435) structure is a core component of various biologically active molecules, including DNA-intercalating dyes like ethidium (B1194527) bromide. wikipedia.org

Building Block for Nitrogen-Containing Heterocycles

Utilization in Medicinal Chemistry Syntheses

The scaffolds synthesized from this compound are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net

Derivatives originating from this compound are actively investigated as potential drug candidates. smolecule.com The synthesis of novel tetrazolyl tetrahydroisoquinoline (THIQ) derivatives is a prime example, as both THIQs and tetrazoles are recognized pharmacophores. core.ac.ukresearchgate.net These compounds are being explored for a range of therapeutic applications. core.ac.uk The isochroman and tetrahydroisoquinoline scaffolds are present in numerous compounds with potential applications as antimicrobial, anticancer, antioxidant, and central nervous system (CNS) agents. smolecule.comresearchgate.net The versatility of this compound allows for the creation of libraries of diverse compounds for screening and development of new therapeutic agents. beilstein-journals.org

A direct application in medicinal chemistry is the synthesis of biologically active isochromans. researchgate.net Isochroman derivatives synthesized by reacting this compound with various amines have been systematically evaluated for their biological properties. researchgate.netresearchgate.net Specifically, a series of these compounds were tested for their in vitro antimicrobial activity against several pathogenic bacterial strains. researchgate.netresearchgate.net

Table 2: Antimicrobial Activity of Substituted Isochromans

| Compound ID | Bacterial Strain | Activity Level | Reference |

| 3b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Potent | researchgate.net |

| 3e | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Most Potent | researchgate.net |

| 3j | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Most Potent | researchgate.net |

| 3k | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Most Potent | researchgate.net |

| 3l | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Most Potent | researchgate.net |

| 3m | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Most Potent | researchgate.net |

| 3n | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Most Potent | researchgate.net |

This table highlights specific isochroman derivatives synthesized from this compound that demonstrated significant antimicrobial activity against various bacterial strains in a research study.

Precursors for Tetrahydroisoquinoline Derivatives

A significant application of this compound is in the synthesis of tetrahydroisoquinoline (THIQ) derivatives. The THIQ scaffold is a core structure in many naturally occurring alkaloids and biologically active compounds.

One notable method involves a one-pot, multicomponent reaction. rsc.org In this approach, this compound reacts with an amine, an isocyanide, and an azide under catalyst-free conditions to produce tetrazolyl-THIQ derivatives in high yields. rsc.org The reaction is believed to proceed through an initial intramolecular cyclization, driven by the reaction between the amine and the aldehyde to form an iminium intermediate, which then undergoes cyclization via nucleophilic attack of the nitrogen on the carbon bearing the bromine atom. This is followed by an Ugi-azide reaction to form the final tetrazolyl-substituted THIQ product. rsc.org

Another strategy employs a branching double annulation cascade (BDAC). This method involves the reaction of this compound with various scaffold-building agents (SBAs), which are 1,5-bisnucleophiles. This catalyst-free domino process leads to the formation of diverse fused THIQ skeletons through the creation of two C-N bonds and one C-X (where X can be C, N, or O) bond in a single step. The reaction is initiated by the formation of an imine intermediate between this compound and the SBA, followed by a sequence of intramolecular cyclizations.

These synthetic strategies highlight the utility of this compound as a key building block for accessing a wide range of complex and potentially bioactive tetrahydroisoquinoline derivatives.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Multicomponent Reaction | This compound, Amine, Isocyanide, Azide | Tetrazolyl-THIQ derivatives | One-pot, catalyst-free, high yields | rsc.org |

| Branching Double Annulation Cascade (BDAC) | This compound, 1,5-Bisnucleophiles (SBAs) | Diverse fused THIQ skeletons | Catalyst-free, domino process, forms multiple bonds in one step |

Role in Materials Science

The reactivity of this compound also extends to the field of materials science, where it serves as a valuable building block for the creation of functional materials.

Building Block for Polymeric Materials

The presence of both an aldehyde and a bromoethyl group allows this compound to be incorporated into polymeric structures. Aldehydes can participate in polymerization reactions, and the bromoethyl group can be used to introduce specific functionalities into the resulting polymer chain through nucleophilic substitution reactions. smolecule.com This dual reactivity makes it a candidate for creating crosslinked or functionalized polymers. For instance, it can be used in the synthesis of polymer-bound benzaldehyde derivatives, which can then serve as scaffolds for further chemical modifications. lboro.ac.uk

| Polymer Type | Role of this compound | Potential Functionality | Reference |

| Functionalized Polymers | Monomer or cross-linking agent | Introduction of reactive sites for further modification | smolecule.comlboro.ac.uk |

Precursors for Aggregation-Induced Emission (AIE) Active Compounds

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

While direct use of this compound in AIE-active compounds is not extensively documented, its derivatives are key precursors. The aldehyde functionality is crucial for creating Schiff bases, a common structural motif in AIE-active molecules. For example, salicylaldehyde (B1680747) derivatives, which are structurally related to this compound, are reacted with amines to form Schiff bases that exhibit AIE. rsc.org The restriction of intramolecular rotation (RIR) in the aggregated state is often the mechanism responsible for the AIE effect. rsc.org

Furthermore, research has shown that iminonitrile-decorated tetrahydroisoquinolines, which can be synthesized from precursors like this compound, can exhibit AIE effects. researchgate.net This suggests that the core structure derived from this benzaldehyde derivative can be a platform for developing novel AIE-active materials.

| AIEgen Precursor | Resulting AIE-active Structure | Potential Application | Reference |

| Salicylaldehyde derivatives | Schiff bases | Sensors, Bio-imaging | rsc.org |

| THIQ derivatives | Iminonitrile-decorated THIQs | Materials Science | researchgate.net |

Industrial Synthesis and Pharmaceutical Intermediates

On an industrial scale, this compound is recognized as a valuable pharmaceutical intermediate. echemi.comsanjaysshah.com Its synthesis can be achieved through methods such as the oxidation and bromination of isochromans using reagents like copper(II) bromide. researchgate.net Another reported synthetic route involves the acetylation of 2-bromoethanol (B42945) followed by further transformations.

The compound serves as a precursor in the synthesis of various pharmaceutical agents. smolecule.comlookchem.com For instance, its structural isomer, 4-(2-bromoethyl)benzaldehyde, is a known intermediate in the preparation of Ropinirole, a dopamine (B1211576) agonist used to treat Parkinson's disease. smolecule.com While specific examples for the 2-substituted isomer are less commonly disclosed in public literature, its role as an intermediate for bulk drugs is acknowledged by chemical suppliers. echemi.com The reactivity of the molecule allows for its incorporation into more complex drug scaffolds.

| Application Area | Specific Role | Example of Related Compound Application | Reference |

| Industrial Synthesis | Intermediate for bulk drugs | Synthesis of Ropinirole (from 4-(2-bromoethyl)benzaldehyde) | echemi.comsmolecule.com |

| Pharmaceutical Intermediate | Building block for complex molecules | Synthesis of various bioactive compounds | smolecule.comlookchem.com |

Advanced Spectroscopic and Computational Studies of 2 2 Bromoethyl Benzaldehyde and Its Derivatives

Spectroscopic Characterization in Reaction Monitoring

Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools in the synthetic chemistry of 2-(2-Bromoethyl)benzaldehyde. They provide real-time data during reactions and offer conclusive evidence for the structure of new chemical entities. researchgate.net In numerous studies, these methods have been collectively employed to unambiguously characterize a variety of derivatives synthesized from this key starting material. researchgate.net

Infrared (IR) spectroscopy is a powerful technique for monitoring chemical reactions by tracking the disappearance of reactant functional groups and the appearance of product functional groups. youtube.com For reactions involving this compound, the most prominent IR absorption band is the carbonyl (C=O) stretch of the aldehyde group. This peak typically appears around 1705 cm⁻¹, which is characteristic of an aromatic aldehyde where the carbonyl group is conjugated with the benzene (B151609) ring. libretexts.org

During a chemical transformation, such as the reduction of the aldehyde to a primary alcohol or its conversion to an imine, the progress of the reaction can be monitored by observing the decrease in the intensity of the ~1705 cm⁻¹ aldehyde peak. researchgate.net Concurrently, the appearance of new, characteristic peaks—such as a broad O-H stretch around 3200-3600 cm⁻¹ for an alcohol or a C=N stretch around 1627 cm⁻¹ for an imine—would signal the formation of the product. youtube.comresearchgate.net

| Functional Group | Compound Type | Characteristic IR Absorption (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Aldehyde (C=O) | This compound (Reactant) | ~1705 | Disappears as the reaction proceeds. libretexts.org |

| Aldehyde (C-H) | This compound (Reactant) | ~2720 and ~2820 | Two distinct stretches that disappear upon reaction of the aldehyde. libretexts.org |

| Alcohol (O-H) | Product (e.g., [2-(2-Bromoethyl)phenyl]methanol) | ~3200-3600 (broad) | Appears upon reduction of the aldehyde. youtube.com |

| Alkyl Halide (C-Br) | This compound and many derivatives | ~500-600 | Presence confirms the bromoethyl moiety remains intact. |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, the NMR spectrum contains several diagnostic signals. The aldehyde proton (-CHO) gives a characteristic singlet in the downfield region of the ¹H NMR spectrum, typically between 9 and 10 ppm. libretexts.org The protons of the ethyl group (-CH₂CH₂Br) and the aromatic ring provide further structural confirmation.

When 2-(2-Bbromoethyl)benzaldehyde is converted into a derivative, such as the 1-amino isochromans mentioned in one study, the NMR spectrum changes predictably. researchgate.net For instance, the signal for the aldehyde proton vanishes, and new signals corresponding to the protons in the newly formed heterocyclic ring appear, confirming the success of the cyclization reaction.

| Spectrum | Atom/Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CHO | ~9.8 - 10.1 | Singlet (s) |

| Aromatic H | ~7.2 - 7.9 | Multiplet (m) | |

| -CH₂-Ar | ~3.3 | Triplet (t) | |

| -CH₂-Br | ~3.6 | Triplet (t) | |

| ¹³C NMR | C=O | ~192 | |

| Aromatic C | ~127 - 137 | ||

| -CH₂-Ar | ~35 | ||

| -CH₂-Br | ~32 |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net For this compound, which has a molecular formula of C₉H₉BrO, the molecular weight is approximately 213.07 g/mol . nih.gov A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak ([M]⁺) caused by the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 212 and 214.

Fragmentation patterns provide further structural information. Aldehydes commonly lose a hydrogen atom (M-1) or the entire formyl group (M-29). libretexts.orgmiamioh.edu For this compound, these fragments would be observed at m/z 211/213 and 183/185, respectively. Other significant fragmentation pathways can include the loss of the bromine atom or cleavage of the ethyl side chain.

| m/z (⁷⁹Br/⁸¹Br) | Fragment Ion | Neutral Loss |

|---|---|---|

| 212 / 214 | [C₉H₉BrO]⁺ | Molecular Ion ([M]⁺) |

| 211 / 213 | [C₉H₈BrO]⁺ | H· |

| 183 / 185 | [C₈H₈Br]⁺ | CHO· |

| 133 | [C₉H₉O]⁺ | Br· |

| 105 | [C₇H₅O]⁺ | ·CH₂CH₂Br |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Theoretical Chemistry and Computational Modeling

Alongside experimental techniques, computational chemistry provides deep insights into the electronic structure, conformational preferences, and reaction pathways of this compound and its derivatives.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and, by extension, their reactivity. DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. researchgate.netresearchgate.net

For reactions involving this compound, such as the nickel-catalyzed coupling with bis(2-oxazolines) or the synthesis of isochromans, DFT can be employed to propose and validate reaction mechanisms. researchgate.netmdpi.com By computing the free energies of various proposed pathways, researchers can determine the most energetically favorable route from reactants to products. researchgate.net This theoretical insight helps explain experimentally observed outcomes, such as product ratios and stereoselectivity, and can guide the optimization of reaction conditions.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and conformational flexibility. arxiv.org For a molecule like this compound, the primary source of conformational freedom is the rotation around the C-C single bonds of the bromoethyl side chain.

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) spatial arrangements. scientific.net This analysis reveals the preferential orientation of the bromoethyl group relative to the aromatic ring and the aldehyde functionality. Understanding the dominant conformers is crucial, as the molecule's shape influences its reactivity, its ability to interact with catalysts, and its packing in the solid state. scientific.netresearchgate.net The data from these simulations, such as bond lengths and dihedral angles of stable conformers, can complement experimental findings and provide a more complete picture of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Although specific QSAR models for derivatives of this compound are not readily found, extensive research on other benzaldehyde (B42025) derivatives provides a solid foundation for predicting which structural modifications might enhance their therapeutic potential. These studies often focus on antimicrobial, anticonvulsant, and enzyme inhibitory activities.

Antimicrobial Activity:

QSAR analyses have been successfully applied to various benzaldehyde derivatives to elucidate the structural features crucial for their antimicrobial effects. For instance, a study on para-substituted benzaldehyde benzohydrazone derivatives against Bacillus subtilis developed a 2D-QSAR model. journalajocs.com The resulting equation, which showed a high correlation (R²=97.91%), indicated that the antimicrobial activity is controlled by charge and orbital parameters. journalajocs.com This suggests that modifications to the electronic properties of the benzene ring and the hydrazone moiety could lead to more potent antibacterial agents. journalajocs.com

Another 2D-QSAR study on 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus also yielded a statistically significant model (R=0.981). jmaterenvironsci.comresearchgate.net This model was developed using multiple linear regression (MLR) and principal component analysis (PCA) to correlate the antimicrobial activity with various molecular descriptors calculated using software like Gaussian 09 and MarvinSketch. jmaterenvironsci.comresearchgate.net The robustness of the model highlights its potential for designing new derivatives with enhanced activity. jmaterenvironsci.comresearchgate.net

Similarly, QSAR studies on chalcone (B49325) derivatives, which share a common benzaldehyde precursor, have identified key descriptors for their antibacterial activity against Bacillus pumilis. researchgate.netsemanticscholar.org These models revealed that descriptors like ADME Weight and Kappa2 index have a positive contribution to the activity, while a high HOMO (Highest Occupied Molecular Orbital) energy has a negative impact. researchgate.netsemanticscholar.org This implies that introducing electron-withdrawing groups could enhance the antibacterial potency. semanticscholar.org

Table 1: QSAR Models for Antimicrobial Benzaldehyde Derivatives

| Derivative Class | Target Organism | Statistical Method | Key Findings & Descriptors | Reference |

| para-substituted benzaldehyde benzohydrazones | Bacillus subtilis | DFT, MLR | Activity is charge and orbital controlled. | journalajocs.com |

| 5-(substituted benzaldehyde) thiazolidine-2,4-diones | Staphylococcus aureus | PCA, MLR | High correlation between structure and activity (R=0.981). | jmaterenvironsci.comresearchgate.net |

| Chalcones | Bacillus pumilis | MLR | Positive correlation with ADME Weight and Kappa2 index; negative correlation with HOMO energy. | researchgate.netsemanticscholar.org |

| Chalcones | Mycobacteria | - | A satisfactory predictive model (q²=0.56) was developed using spatial, topological, and ADME descriptors. | nih.gov |

Anticonvulsant Activity:

QSAR studies have also been a valuable tool in the development of novel anticonvulsant agents based on the benzaldehyde scaffold. conicet.gov.ar Research on arylsemicarbazones has demonstrated their potential as orally active anticonvulsants. acs.org While a specific QSAR model was not detailed in the available abstract, the study highlights the importance of this approach in identifying promising candidates. acs.org

A review of QSAR studies on anticonvulsant compounds published between 2003 and 2013 underscores the utility of these models in designing new drugs for epilepsy. conicet.gov.ar These studies often employ various computational techniques to identify the structural features that are critical for activity. conicet.gov.arresearchgate.net For example, in a study of 1,2,5-trisubstituted benzimidazole (B57391) derivatives, QSAR analysis indicated that an optimal chain length at one position and the presence of an electron-withdrawing group at another were beneficial for anticonvulsant activity. researchgate.net

Enzyme Inhibition:

Benzaldehyde derivatives have been investigated as inhibitors of various enzymes. A notable study focused on benzaldehyde thiosemicarbazone, benzaldehyde, and benzoic acid derivatives as inhibitors of phenoloxidase (PO), a key enzyme in insects. nih.gov Robust and predictive 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. nih.gov These models (CoMFA: q²=0.926, r²=0.986; CoMSIA: q²=0.933, r²=0.984) provide a three-dimensional map of the steric and electrostatic fields around the molecules, offering insights for designing more potent inhibitors. nih.gov

Table 2: QSAR Models for Other Biological Activities of Benzaldehyde Derivatives

| Activity | Derivative Class | Modeling Technique | Key Findings & Statistical Significance | Reference |

| Anticonvulsant | Arylsemicarbazones | Not specified | Identified potent oral anticonvulsants. | acs.org |

| Anticonvulsant | 1,2,5-trisubstituted benzimidazoles | QSAR | Optimal chain length and electron-withdrawing groups enhance activity. | researchgate.net |

| Phenoloxidase Inhibition | Benzaldehyde thiosemicarbazones, benzaldehydes, benzoic acids | 3D-QSAR (CoMFA, CoMSIA) | Highly predictive models (q² > 0.9) guiding the design of new inhibitors. | nih.gov |

| P-glycoprotein Inhibition | Chalcones | 2D- and 3D-QSAR | Importance of H-bond acceptors, methoxy (B1213986) groups, and hydrophobic groups identified. | nih.gov |

These examples from related benzaldehyde derivatives strongly suggest that QSAR modeling would be a highly valuable strategy in the development of novel therapeutic agents derived from this compound. By systematically modifying the structure, for instance by altering the substituents on the benzene ring or transforming the bromoethyl group, and then applying QSAR analysis, researchers could efficiently identify the key molecular properties that govern a desired biological activity and rationally design more effective compounds.

Emerging Research Directions and Future Perspectives

Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is crucial for maximizing the synthetic utility of 2-(2-bromoethyl)benzaldehyde, enabling more efficient and selective transformations.

Brønsted Acid Catalysis: Brønsted acids are instrumental in many cyclization reactions involving this compound. smolecule.com They activate the aldehyde group by protonating the oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. smolecule.com This activation is a key step in the formation of various heterocyclic structures. smolecule.com

Copper-Catalyzed Reactions: Copper(II) bromide has been utilized for the one-step oxidation-bromination of isochromans to produce 2-(2-bromoethyl)benzaldehydes. researchgate.net This method provides a direct route to the target compound from a readily available precursor. researchgate.net

Iminium Salt Catalysis: Chiral iminium salts, synthesized from this compound and various amines, have been investigated as catalysts for asymmetric epoxidation reactions. lboro.ac.uklboro.ac.uk These catalysts can induce enantioselectivity in the epoxidation of alkenes, with observed enantiomeric excesses (ee) of up to 83%. lboro.ac.uk The catalytic activity and stereoselectivity are influenced by the structure of the iminium salt and the reaction conditions, such as the solvent system. lboro.ac.uk

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions involving this compound, leading to significantly reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. smolecule.com This technique is particularly effective for the synthesis of Schiff bases and related compounds. smolecule.com

Deep Eutectic Solvents: Deep eutectic solvents, acting as both the solvent and catalyst, represent a green chemistry approach for reactions with this compound. smolecule.com Choline chloride-based systems have demonstrated high selectivity and recyclability in promoting various transformations. smolecule.com

Table 1: Catalytic Systems for Reactions Involving this compound

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Brønsted Acids | Cyclization | Activates aldehyde for nucleophilic attack. smolecule.com |

| Copper(II) Bromide | Oxidation-Bromination | One-step synthesis from isochromans. researchgate.net |

| Chiral Iminium Salts | Asymmetric Epoxidation | Induces enantioselectivity in epoxidation. lboro.ac.uk |

| Microwave Irradiation | General Synthesis | Accelerates reactions, improves yields. smolecule.com |

| Deep Eutectic Solvents | General Synthesis | Green, recyclable solvent/catalyst system. smolecule.com |

Flow Chemistry Approaches for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of derivatives from this compound, particularly in terms of scalability, safety, and efficiency. durham.ac.uk

The high heat and mass transfer rates in micro- and meso-fluidic systems allow for reactions to be performed under a wider range of conditions than in traditional batch reactors. durham.ac.uk This enables the use of highly reactive intermediates and hazardous reagents with enhanced safety. durham.ac.uk Continuous production facilitates rapid scaling of reactions without the need for extensive redevelopment of synthetic routes. durham.ac.uk

Bio-inspired Synthesis and Biocatalysis

The principles of bio-inspired synthesis and biocatalysis are increasingly being applied to harness the synthetic potential of this compound for creating complex and biologically relevant molecules.

Bio-inspired Cascade Reactions: The structure of this compound is well-suited for initiating bio-inspired cascade reactions. For instance, it can undergo a branching double annulation cascade (BDAC) to produce diverse fused tetrahydroisoquinoline (THIQ) scaffolds. This catalyst-free domino process involves the formation of a reactive iminium intermediate followed by a Pictet-Spengler type cyclization, leading to the formation of multiple C-N and C-X (X = C, N, O) bonds in a single step.

Biocatalysis: While specific examples of enzymes directly acting on this compound are still emerging, the broader field of biocatalysis offers significant promise. Lipases have been successfully used in Groebke–Blackburn–Bienaymé reactions, a type of multi-component reaction, demonstrating the potential for enzymes to catalyze complex transformations. beilstein-journals.org Furthermore, the development of photobiocatalytic systems, which combine the selectivity of enzymes with the power of visible-light catalysis, is a rapidly advancing area. rsc.org Engineered enzymes, such as ketoreductases, have been used to mediate novel chemical transformations, suggesting that future research could lead to the development of biocatalysts tailored for specific reactions involving this compound. rsc.org

Exploration of Novel Biological Activities of Derivatives

Derivatives of this compound are a source of diverse molecular scaffolds with a wide range of potential biological activities.

Antimicrobial and Anticancer Properties: Substituted isochromans, synthesized from this compound, have shown potential as antimicrobial and anticancer agents. smolecule.com Similarly, various tetrahydroisoquinoline (THIQ) derivatives, which can be accessed from this starting material, are known to possess diverse pharmacological properties, including antimicrobial, antioxidant, antitumor, and anti-inflammatory activities. researchgate.netrsc.org

Neuraminidase Inhibitors: Acylhydrazone derivatives, which can be synthesized from related benzaldehyde (B42025) precursors, have been identified as potent neuraminidase inhibitors, with some compounds showing significantly better activity than the positive control, oseltamivir. nih.gov This highlights the potential for derivatives of this compound to be explored for antiviral applications. nih.gov

Interferon Inducers and Anti-VSV Activity: Indoloquinoxalines, synthesized from precursors derived from isatin (B1672199) alkylation with dibromoethane, have demonstrated low toxicity and activity as interferon inducers and against the Vesicular Stomatitis Virus (VSV). mdpi.com

The following table summarizes some of the biological activities observed for derivatives of this compound.

Table 2: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| Substituted Isochromans | Antimicrobial, Anticancer | smolecule.com |

| Tetrahydroisoquinolines (THIQs) | Antimicrobial, Antioxidant, Antitumor | researchgate.netrsc.org |

| Acylhydrazones | Neuraminidase Inhibition (Antiviral) | nih.gov |

| Indoloquinoxalines | Interferon Induction, Anti-VSV | mdpi.com |

Applications in Advanced Functional Materials and Nanotechnology

The reactivity of this compound also lends itself to the development of advanced functional materials and applications in nanotechnology.

Polymer and Nanoparticle Synthesis: The bromoethyl group is a versatile handle for polymer modification and nanoparticle functionalization. For example, N-(2-bromoethyl) carbamoyl (B1232498) cholesterol has been grafted onto a hydrophilic polymer backbone to create an amphiphilic copolymer capable of self-assembling into nanoparticles for drug and DNA delivery. semanticscholar.org While this example does not directly use this compound, it demonstrates the utility of the bromoethyl moiety in creating functional nanostructures.

Schiff Base Complexes for Biomedical Applications: Benzaldehyde derivatives are commonly used to form Schiff bases with polymers like chitosan (B1678972). These Schiff bases can then be complexed with metal ions, such as Fe(III), to create nanoparticle systems with enhanced antimicrobial activity. researchgate.net The aldehyde group of this compound could be similarly employed to create functionalized chitosan nanoparticles, with the bromoethyl group available for further modification or to influence the material's properties. researchgate.net

Functional Dyes and Fluorophores: The core structure of this compound can be incorporated into larger conjugated systems to create novel dyes and fluorescent materials. For instance, the synthesis of fluorescent 5-(3”-alkyl/arylamino-1”-azaindolizin-2”-yl)-2'-deoxyuridines has been achieved using related aldehyde precursors in multi-component reactions. beilstein-journals.org

The exploration of this compound in these emerging areas is still in its early stages, but the fundamental reactivity of the compound suggests significant potential for its use in creating sophisticated materials with tailored properties for a variety of technological applications.

Q & A

Q. How can researchers verify the identity and purity of 2-(2-Bromoethyl)benzaldehyde?

- Methodological Answer : To confirm identity, use spectroscopic techniques:

- NMR : Analyze the aromatic proton signals (δ 7.4–8.2 ppm) and the aldehyde proton (δ ~9.8 ppm). The bromoethyl group (CH₂CH₂Br) will show splitting patterns consistent with adjacent substituents .

- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 213.07 (C₉H₉BrO⁺) .

- Chromatography : Employ HPLC or GC with a polar stationary phase to assess purity. Compare retention times with authentic samples. Cross-reference CAS 22901-09-3 for database validation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place away from oxidizing agents. Note that hazard classifications vary across safety data sheets (e.g., some lack GHS pictograms), so treat it as a potential irritant .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Bromination of Ethylbenzaldehyde Derivatives : React 2-vinylbenzaldehyde with HBr under radical-initiated conditions to introduce the bromoethyl group. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

- Cross-Coupling Strategies : Use palladium-catalyzed coupling between benzaldehyde precursors and bromoethyl reagents. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products .

Advanced Research Questions

Q. How can researchers address contradictions in hazard data for this compound across different safety sources?

- Methodological Answer :

- Comparative Analysis : Review multiple SDS (e.g., ). Note that while some sources classify it as non-hazardous, others warn of uninvestigated toxicological properties .

- Empirical Testing : Conduct acute toxicity assays (e.g., in vitro cytotoxicity on HEK293 cells) to establish preliminary safety thresholds. Use LC-MS to detect degradation products under storage conditions .

Q. What strategies mitigate regioselectivity challenges during the synthesis of derivatives from this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to the benzaldehyde ring to control bromination or substitution sites. For example, meta-directing groups may reduce competing ortho/para reactions .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) can favor kinetic over thermodynamic products. Monitor intermediates via in-situ IR spectroscopy to track regioselectivity .

Q. How does the aldehyde functionality influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric and Electronic Effects : The aldehyde group increases electrophilicity at the β-carbon of the bromoethyl chain, facilitating SN2 reactions. Use DFT calculations (e.g., Gaussian09) to map charge distribution and predict reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. For example, reactions with amines proceed faster in DMF (80% yield) versus THF (45%) .

Q. What characterization techniques are critical for analyzing degradation products of this compound under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (observed at ~150°C in ).

- GC-MS : Identify volatile degradation products (e.g., benzaldehyde or bromoethane) .

- X-ray Crystallography : If crystalline byproducts form, resolve their structures to confirm cross-reactivity pathways (as in ) .

Q. How can this compound serve as a building block for bioactive compound synthesis?

- Methodological Answer :

- Schiff Base Formation : React with hydrazines to form hydrazones, which are precursors for heterocyclic drugs. For example, coupling with 2-hydrazinobenzothiazole yields antitumor agents (IC₅₀ ~5 µM in MCF7 cells) .

- Cross-Coupling in Medicinal Chemistry : Utilize Suzuki-Miyaura reactions to attach aryl groups for kinase inhibitor development. Optimize Pd catalysts (e.g., XPhos Pd G3) for sterically hindered substrates .

Data Contradiction Analysis

Q. Why do different sources report conflicting physical properties (e.g., boiling point) for this compound?

- Methodological Answer :

- Purity Variability : Commercial samples may contain stabilizers or isomers (e.g., 4-bromoethyl analogs), altering observed properties. Use preparative HPLC to isolate pure batches .

- Measurement Techniques : Boiling points (e.g., 274.3°C in vs. estimates from vapor pressure models) may reflect reduced-pressure distillation data. Validate via differential scanning calorimetry (DSC) .

Q. How can researchers resolve discrepancies in the reported molecular weight (213.07 vs. 199.05) for similar brominated benzaldehydes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.